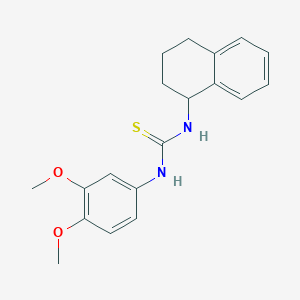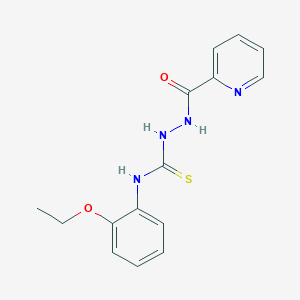![molecular formula C18H24N4O2 B4130339 N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide](/img/structure/B4130339.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase p300/CBP-associated factor (PCAF). This compound has gained significant attention in the field of cancer research due to its potential to inhibit tumor growth and metastasis.
Mecanismo De Acción
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide functions by inhibiting the histone acetyltransferase activity of PCAF. This enzyme is involved in the acetylation of histones, which plays a crucial role in gene expression and regulation. By inhibiting PCAF, N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide prevents the acetylation of histones and alters gene expression, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce the invasiveness of cancer cells. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide in lab experiments is its specificity for PCAF. This allows researchers to study the role of PCAF in cancer cell growth and metastasis. However, one limitation of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide is its potential to interact with other enzymes that have a similar structure to PCAF. This can lead to off-target effects and affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide. One area of interest is the development of more potent and selective inhibitors of PCAF. Additionally, researchers can investigate the potential of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Moreover, the anti-inflammatory effects of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide can be further explored for the treatment of autoimmune diseases. Finally, the potential of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide in the treatment of other diseases, such as neurodegenerative disorders, can be investigated.
Conclusion
In conclusion, N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide is a small molecule inhibitor that targets the histone acetyltransferase PCAF and has gained significant attention in the field of cancer research. It has been shown to inhibit tumor growth and metastasis, sensitize cancer cells to chemotherapy and radiation therapy, and modulate the immune response. While there are limitations to its use in lab experiments, N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide has several potential future directions for research, including the development of more potent and selective inhibitors, investigation of its potential in combination with other cancer therapies, and exploration of its anti-inflammatory effects for the treatment of autoimmune diseases.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide has been extensively studied for its potential in cancer research. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy. Moreover, N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide has been shown to have anti-inflammatory effects and can potentially be used in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-3-5-17(23)21-16-8-6-15(7-9-16)18(24)20-10-4-12-22-13-11-19-14-22/h6-9,11,13-14H,2-5,10,12H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQWEUKRAXOOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B4130256.png)

![N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4130281.png)

![N-[4-(methylthio)benzyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4130290.png)

![2-[(3-nitrophenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4130302.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4130317.png)
![17-bicyclo[2.2.1]hept-2-yl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4130330.png)
![methyl 6-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4130349.png)
![diethyl 5-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4130358.png)
![N-(2-furylmethyl)-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4130373.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4130375.png)
![N~2~-benzyl-N~1~-[4-(diethylamino)phenyl]-alpha-asparagine](/img/structure/B4130381.png)